N-[2,2-bis(furan-2-yl)ethyl]-2-(4-chlorophenoxy)acetamide
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Overview
Description
N-[2,2-bis(furan-2-yl)ethyl]-2-(4-chlorophenoxy)acetamide is an organic compound that features a unique structure with two furan rings and a chlorophenoxy group
Scientific Research Applications
N-[2,2-bis(furan-2-yl)ethyl]-2-(4-chlorophenoxy)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the furan rings.
Medicine: Explored for its potential anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2,2-bis(furan-2-yl)ethyl]-2-(4-chlorophenoxy)acetamide typically involves the reaction of 2,2-bis(furan-2-yl)ethanol with 4-chlorophenoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
N-[2,2-bis(furan-2-yl)ethyl]-2-(4-chlorophenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furanones.
Reduction: The chlorophenoxy group can be reduced to a phenoxy group.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Furanones and chlorophenoxyacetic acid derivatives.
Reduction: Phenoxyacetamide derivatives.
Substitution: Various substituted acetamides depending on the nucleophile used.
Mechanism of Action
The mechanism of action of N-[2,2-bis(furan-2-yl)ethyl]-2-(4-chlorophenoxy)acetamide is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its furan and chlorophenoxy groups. These interactions can lead to the modulation of biological pathways involved in inflammation, cell proliferation, and microbial growth.
Comparison with Similar Compounds
Similar Compounds
N-[2-(Furan-2-yl)ethyl]acetamide: Lacks the chlorophenoxy group and has different biological activities.
N-(4-chlorophenyl)-2-furancarboxamide: Contains a single furan ring and a chlorophenyl group, with distinct chemical properties.
Uniqueness
N-[2,2-bis(furan-2-yl)ethyl]-2-(4-chlorophenoxy)acetamide is unique due to the presence of two furan rings and a chlorophenoxy group, which confer specific chemical reactivity and potential biological activities not found in similar compounds.
Properties
IUPAC Name |
N-[2,2-bis(furan-2-yl)ethyl]-2-(4-chlorophenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO4/c19-13-5-7-14(8-6-13)24-12-18(21)20-11-15(16-3-1-9-22-16)17-4-2-10-23-17/h1-10,15H,11-12H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLQWAZNQFHXJCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(CNC(=O)COC2=CC=C(C=C2)Cl)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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